molecular formula C13H13NO2 B2601128 3-(Benzyloxy)-2-methylpyridin-4(1H)-one CAS No. 61160-18-7

3-(Benzyloxy)-2-methylpyridin-4(1H)-one

Cat. No. B2601128
CAS RN: 61160-18-7
M. Wt: 215.252
InChI Key: WBKGCSWOAILTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-2-methylpyridin-4(1H)-one, commonly referred to as BMOP, is a synthetic compound that has been used in a variety of scientific applications. BMOP is a heterocyclic aromatic compound, and its synthesis has been a topic of interest for chemists for many years. Its unique structure and properties make it a versatile compound for research and experimentation.

Scientific Research Applications

Chemical Reagent and Synthesis

  • 3-(Benzyloxy)-2-methylpyridin-4(1H)-one is used as a bench-stable pyridinium salt for the benzylation of alcohols. It efficiently converts alcohols into benzyl ethers upon warming, demonstrating its utility in organic synthesis (Poon & Dudley, 2006). The salt is stable, neutral, and its synthesis and reactivity have been explored for a wide range of alcohols with good to excellent yield.
  • It serves as a reagent for the synthesis of benzyl ethers and esters, offering a mild, convenient, and in some cases uniquely effective methodology. The synthesis protocol includes N-methylation of 2-benzyloxypyridine to deliver the active reagent in situ, proving its versatility in organic synthesis (López & Dudley, 2008).

Heterocyclic Compound Synthesis

  • It's involved in the creation of new 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives through a multi-component reaction in ionic liquid. These heterocyclic compounds are synthesized without volatile organic solvents, and the ionic liquid used can be reused without efficiency loss after simple treatment, indicating its role in environmentally friendly chemical processes (Shi et al., 2008).

Photoactive and Luminescent Materials

Biological and Medicinal Research

  • The compound is part of the structure of various synthesized compounds showing antiradical activity against radicals, indicating its potential in creating pharmaceutical agents or antioxidants (Kulakov et al., 2018).
  • It's also a part of the synthesis of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which have shown a high level of analgesic (but not anti-inflammatory) properties, indicating their potential use in pain management (Ukrainets et al., 2019).

properties

IUPAC Name

2-methyl-3-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-13(12(15)7-8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKGCSWOAILTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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